5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole

Lipophilicity Membrane Permeability Drug Design

Research campaigns targeting intracellular or CNS receptors often fail due to insufficient membrane permeability of probe molecules. This 1,2,4-triazole derivative addresses that bottleneck with a computed XLogP3-AA of 4.9, making it a strategic choice for blood-brain barrier penetration and passive diffusion studies. - Dual 4-chlorophenyl-thioether architecture delivers a Topological Polar Surface Area (TPSA) of 66.9 Ų, balancing lipophilicity with hydrogen-bonding capacity. - The oxidizable thioether bridge serves as a chemical handle for post-synthetic diversification into sulfoxide or sulfone analogs, ideal for DOS libraries and rapid SAR exploration. - Unlike triazole-thiol probes, the thioether linkage avoids disulfide formation, ensuring long-term stability in reducing cellular environments.

Molecular Formula C15H11Cl2N3S
Molecular Weight 336.23
CAS No. 338395-90-7
Cat. No. B2839382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole
CAS338395-90-7
Molecular FormulaC15H11Cl2N3S
Molecular Weight336.23
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=N2)CSC3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3S/c16-11-3-1-10(2-4-11)15-18-14(19-20-15)9-21-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,19,20)
InChIKeyQAFYIAMZMFFEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Features and Chemical Identity


5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole (CAS 338395-90-7) is a synthetic 1,2,4-triazole derivative featuring a dual 4-chlorophenyl architecture—one ring attached at the triazole 5-position and a second ring linked via a sulfanyl methyl bridge at the 3-position [1]. Its molecular formula is C₁₅H₁₁Cl₂N₃S, and it has a molecular weight of 336.2 g/mol [2]. The compound is cataloged in PubChem (CID 2806990) and ChEMBL (CHEMBL4238771), though published biological characterization remains limited [3].

Key Differences from Simpler Triazole Analogs


The dual 4-chlorophenyl-thioether architecture of this compound creates a distinct physicochemical profile—particularly in terms of lipophilicity (XLogP3-AA = 4.9) and topological polar surface area (TPSA = 66.9 Ų)—that differentiates it from mono-substituted triazole thiols or methylthio analogs [1]. Even subtle changes in substitution pattern can shift binding affinity, metabolic stability, and synthetic utility, making generic substitution unreliable without explicit comparative data [2].

Quantitative Comparison with Closest Analogs


Enhanced Lipophilicity for Membrane Partitioning

The target compound exhibits a computed XLogP3-AA of 4.9 [1], which is approximately 2.5 log units higher than the simpler 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9, XLogP3-AA ≈ 2.4) [2]. This large increase in lipophilicity is driven by the addition of the second 4-chlorophenyl ring via the thioether linker.

Lipophilicity Membrane Permeability Drug Design

Molecular Rigidity and Target Selectivity

The presence of a rigid 4-chlorophenyl thioether substituent increases the number of rotatable bonds and steric bulk compared to the methylthio analog 3-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole (CAS 134796-34-2) . While both compounds share a 4-chlorophenyl-triazole core, the target compound has a calculated rotatable bond count of 4 versus 3 for the methylthio comparator, and a higher molecular weight (336.2 vs. 225.7 g/mol) [1].

Molecular Rigidity Selectivity Triazole Scaffold

Thioether Linker for Late-Stage Modifications

Unlike 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9) where the sulfur is directly attached to the triazole ring, the target compound's thioether (-S-CH₂-) bridge can undergo controlled oxidation to sulfoxide or sulfone derivatives, creating additional hydrogen bond acceptor sites . This post-synthetic modification capability is not possible with the direct thiol analog, providing expanded chemical space for structure-activity relationship (SAR) studies [1].

Synthetic Chemistry Late-Stage Functionalization Thioether Oxidation

Antifungal Potential Based on Structural Analogy

Published class-level evidence shows that 1,2,4-triazole thioether derivatives bearing chlorinated phenyl rings exhibit moderate antifungal activity against phytopathogens such as Botrytis cinerea and Rhizoctonia solani at 100 μg/mL [1]. The target compound shares this core pharmacophore but direct MIC data specific to CAS 338395-90-7 have not been reported in peer-reviewed literature as of this analysis [2].

Antifungal Triazole Agricultural Chemistry

Oxidative Stability vs. Triazole-Thiol Analogs

Although direct experimental thermal stability data are unavailable, the thioether linker in the target compound is inherently less prone to oxidative dimerization (disulfide formation) compared to the free thiol group in 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9), which can form disulfides under ambient conditions [1]. This chemical stability advantage is a class-level inference based on thiol versus thioether reactivity [2].

Thermal Stability Storage Reaction Compatibility

Optimal Application Scenarios


CNS-Penetrant Lead Optimization

Based on its elevated computed XLogP3-AA of 4.9 [1], this compound is best suited for medicinal chemistry campaigns targeting intracellular or CNS targets where high membrane permeability is essential. Its lipophilicity advantage over simpler triazole-thiol analogs makes it a strategic choice for blood-brain barrier penetration studies.

Diversity-Oriented Synthesis Libraries

The oxidizable thioether bridge provides a chemical handle for post-synthetic diversification into sulfoxide or sulfone derivatives [1]. This feature is highly valued in DOS libraries where rapid analog generation is needed for SAR exploration.

Agricultural Fungicide Screening

Although direct antifungal data for this compound are lacking, its structural analogy to active triazole thioether fungicides [1] makes it a relevant addition to agrochemical screening decks targeting phytopathogens such as Botrytis cinerea and Pythium ultimum.

Chemical Biology Probes with Oxidative Stability

The thioether group avoids the disulfide formation issues common to triazole-thiol probes [1], making this compound a more reliable starting point for designing chemical biology tools that require long-term stability in reducing cellular environments.

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